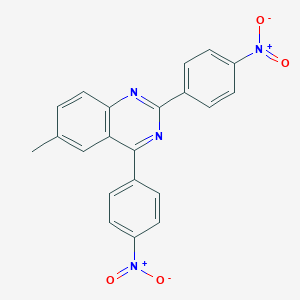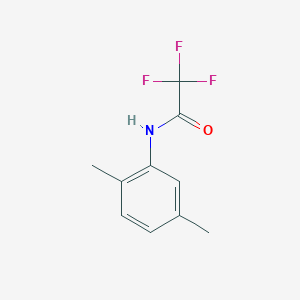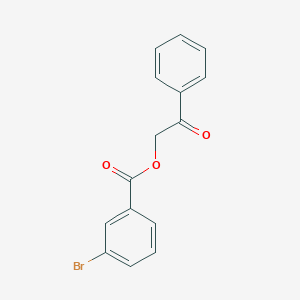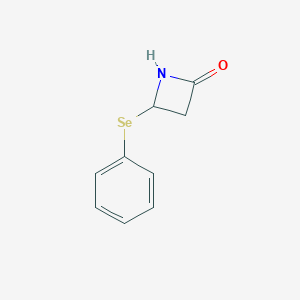
2-Azetidinone, 4-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 4-(phenylseleno)- is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mechanism Of Action
The exact mechanism of action of 2-Azetidinone, 4-(phenylseleno)- is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activity by disrupting the cell membrane of the microorganism. In the case of cancer therapy, 2-Azetidinone, 4-(phenylseleno)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone, 4-(phenylseleno)- can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can result in DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Azetidinone, 4-(phenylseleno)- in lab experiments is its broad-spectrum activity against microorganisms. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, the compound's cytotoxicity can make it difficult to work with in certain experiments, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on 2-Azetidinone, 4-(phenylseleno)-. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the synthesis of new derivatives of 2-Azetidinone, 4-(phenylseleno)- with improved activity and selectivity. Additionally, the compound's potential use in materials science, such as in the development of new polymers, is an area of ongoing research.
Synthesis Methods
The synthesis of 2-Azetidinone, 4-(phenylseleno)- involves the reaction of 2-azetidinone with phenylselenium bromide in the presence of a base. This reaction results in the formation of the desired product with a yield of around 50%. The reaction conditions can be optimized to increase the yield and purity of the product.
Scientific Research Applications
2-Azetidinone, 4-(phenylseleno)- has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have antibacterial, antifungal, and antiviral activity. It has also been shown to have anticancer properties, making it a promising candidate for cancer therapy. In addition, 2-Azetidinone, 4-(phenylseleno)- has been studied for its potential use in organic synthesis and materials science.
properties
CAS RN |
89691-18-9 |
|---|---|
Product Name |
2-Azetidinone, 4-(phenylseleno)- |
Molecular Formula |
C9H9NOSe |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
4-phenylselanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOSe/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
InChI Key |
MMATWKPFMGFZTO-UHFFFAOYSA-N |
SMILES |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
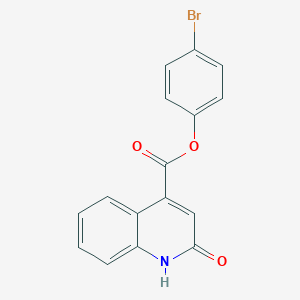
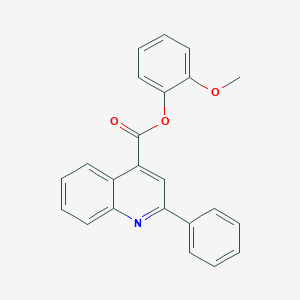
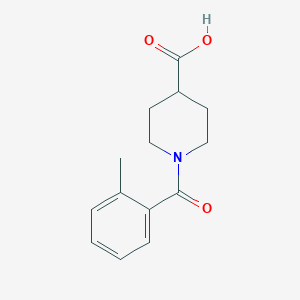
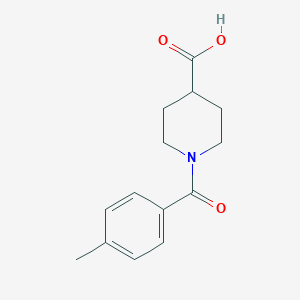
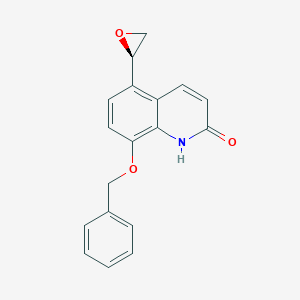
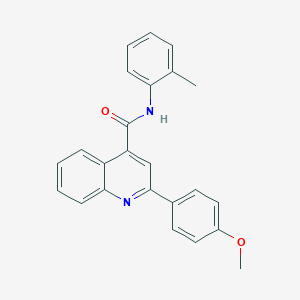
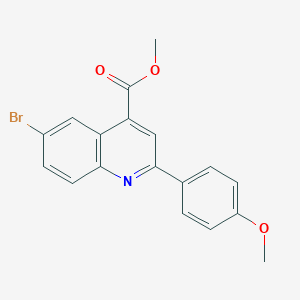
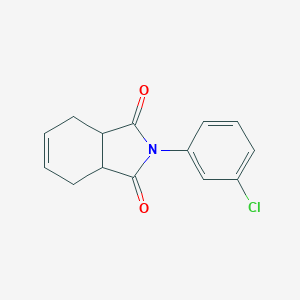
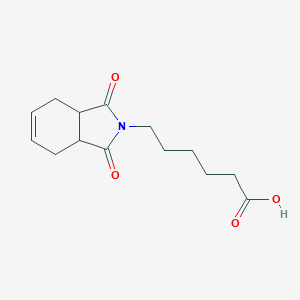
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
